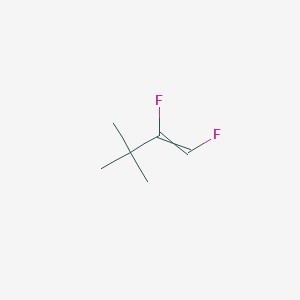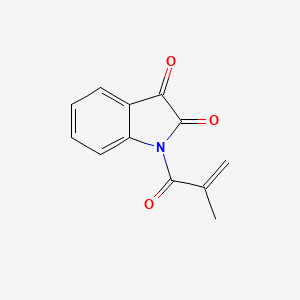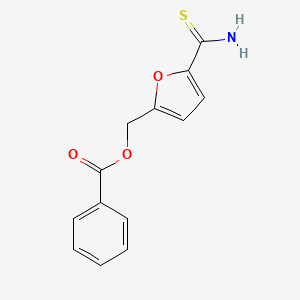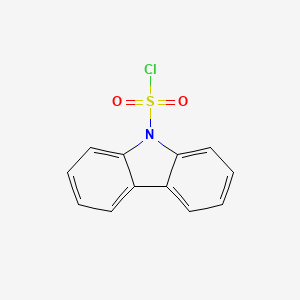![molecular formula C12H8O4S B14607152 Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- CAS No. 57414-03-6](/img/structure/B14607152.png)
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is a chemical compound with the molecular formula C12H8O4S It is known for its unique structure, which includes a naphthalene ring system with a thioacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- typically involves the reaction of 1,4-dihydro-1,4-dioxo-2-naphthalenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the thioester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)oxy]-
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-
Uniqueness
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioacetic acid group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly interesting for research and development.
Eigenschaften
CAS-Nummer |
57414-03-6 |
|---|---|
Molekularformel |
C12H8O4S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
2-(1,4-dioxonaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H8O4S/c13-9-5-10(17-6-11(14)15)12(16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15) |
InChI-Schlüssel |
JSXVNSXLESSQMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















